- Copper(II) halides adsorbed on alumina as halogenating reagent for coumarins, Synthetic Communications, 1993, 23(20), 2821-6

Cas no 939-18-4 (3-Bromo-2H-chromen-2-one)

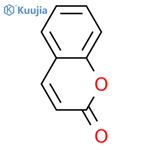

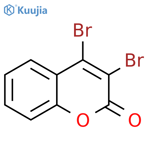

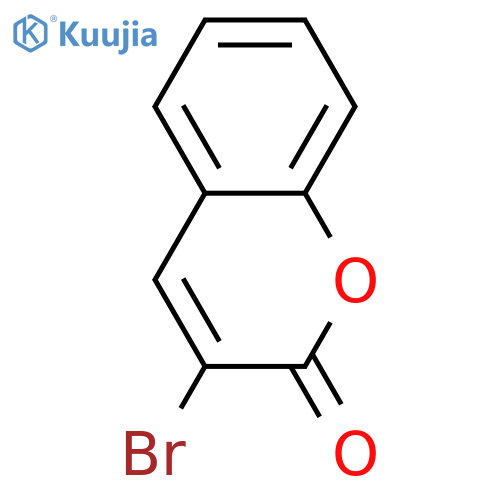

3-Bromo-2H-chromen-2-one structure

商品名:3-Bromo-2H-chromen-2-one

CAS番号:939-18-4

MF:C9H5BrO2

メガワット:225.038801908493

MDL:MFCD00463530

CID:752462

3-Bromo-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

-

- 2H-1-Benzopyran-2-one, 3-bromo-

- 3-Bromo-2H-chromen-2-one

- 3-bromochromen-2-one

- 3-Bromocoumarin

- 3-Bromo-2H-1-benzopyran-2-one (ACI)

- Coumarin, 3-bromo- (6CI, 7CI, 8CI)

- 3-Bromo-2-chromenone

- 3-Bromo-chromen-2-one

-

- MDL: MFCD00463530

- インチ: 1S/C9H5BrO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H

- InChIKey: DZCTYFCCOGXULA-UHFFFAOYSA-N

- ほほえんだ: O=C1C(Br)=CC2C(=CC=CC=2)O1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.738±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 250 ºC

- ようかいど: 極微溶性(0.83 g/l)(25ºC)、

3-Bromo-2H-chromen-2-one セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P264;P270;P301+P312;P330

- ちょぞうじょうけん:Room temperature

3-Bromo-2H-chromen-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A540704-1g |

3-Bromo-2H-chromen-2-one |

939-18-4 | 98% | 1g |

$70.0 | 2025-02-25 | |

| Cooke Chemical | BD3627445-250mg |

3-Bromo-2H-chromen-2-one |

939-18-4 | 98% | 250mg |

RMB 445.60 | 2025-02-20 | |

| TRC | B682595-10g |

3-Bromo-2H-chromen-2-one |

939-18-4 | 10g |

$ 1300.00 | 2022-01-10 | ||

| Ambeed | A540704-250mg |

3-Bromo-2H-chromen-2-one |

939-18-4 | 98% | 250mg |

$27.0 | 2025-02-25 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B40955-100mg |

3-Bromo-2H-chromen-2-one |

939-18-4 | 98% | 100mg |

¥390.0 | 2022-10-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JN093-50mg |

3-Bromo-2H-chromen-2-one |

939-18-4 | 98% | 50mg |

287.0CNY | 2021-07-10 | |

| Chemenu | CM284410-1g |

3-Bromo-2H-chromen-2-one |

939-18-4 | 95% | 1g |

$477 | 2021-06-17 | |

| AstaTech | 57054-1/G |

3-BROMO-2-CHROMENONE |

939-18-4 | 97% | 1g |

$143 | 2023-09-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JN093-100mg |

3-Bromo-2H-chromen-2-one |

939-18-4 | 98% | 100mg |

1360CNY | 2021-05-07 | |

| Alichem | A449043308-1g |

3-Bromo-2-chromenone |

939-18-4 | 98% | 1g |

$497.49 | 2023-08-31 |

3-Bromo-2H-chromen-2-one 合成方法

合成方法 1

合成方法 2

合成方法 3

合成方法 4

はんのうじょうけん

リファレンス

- Synthesis of vicinal bromofluoro organic compounds using elemental fluorine, Journal of Fluorine Chemistry, 1982, 20(3), 419-24

合成方法 5

合成方法 6

はんのうじょうけん

1.1 Reagents: Sodium bromide , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile , Water ; 18 h, rt

リファレンス

- Regioselective Halogenation of 2H-Chromenones Promoted by Oxone and NaX: A Facile Approach for the Preparation of Halochromenones and 2H-Chromenone Natural Products, ChemistrySelect, 2020, 5(28), 8875-8880

合成方法 7

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate Solvents: 1-Butyl-3-methylimidazolium bromide , 1H-Imidazolium, 1-butyl-3-methyl-, (tribromide) (1:1) ; 2 h, 40 - 50 °C

リファレンス

- Synthesis of vinyl bromides from the reaction of α,β-unsaturated carboxylic acids with ionic liquid [bmim][Br3]/[bmim]Br, Journal of Chemical Research, 2005, (10), 617-619

合成方法 8

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Ethanol

リファレンス

- Alkyl (E)- and (Z)-2,3-dibromopropenoates as precursors to 3-substituted alkyl (E)- and (Z)-2-bromopropenoates, 2,3-disubstituted alkyl (Z)- and (E)-propenoates and some heterocyclic compounds, Gazzetta Chimica Italiana, 1995, 125(9), 381-92

合成方法 9

はんのうじょうけん

1.1 Reagents: Pyridine

リファレンス

- Synthesis of new coumarin compounds and its hypoglycemic activity and structure-activity relationship, Asian Journal of Chemistry, 2013, 25(17), 9835-9839

合成方法 10

はんのうじょうけん

1.1 Reagents: Bromine Solvents: Acetic acid ; 1 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled

1.3 Reagents: Triethylamine Solvents: Dichloromethane ; cooled; 1 h, cooled

1.4 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled

1.3 Reagents: Triethylamine Solvents: Dichloromethane ; cooled; 1 h, cooled

1.4 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- VEGFR-2 inhibiting effect and molecular modeling of newly synthesized coumarin derivatives as anti-breast cancer agents, Bioorganic & Medicinal Chemistry, 2020, 28(5),

合成方法 11

合成方法 12

はんのうじょうけん

1.1 Reagents: Selectfluor Catalysts: Xanthone Solvents: 1,2-Dichloroethane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 4 h, rt

リファレンス

- Visible-light promoted oxidative cyclization of cinnamic acid derivatives using xanthone as the photocatalyst, Organic & Biomolecular Chemistry, 2021, 19(3), 568-573

合成方法 13

合成方法 14

はんのうじょうけん

1.1 Reagents: Hydrogen bromide , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane , Water ; rt; 4 h, rt

1.2 Reagents: Triethylamine ; overnight, rt

1.2 Reagents: Triethylamine ; overnight, rt

リファレンス

- Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process, RSC Advances, 2020, 10(1), 482-491

合成方法 15

合成方法 16

はんのうじょうけん

1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ; overnight, rt

リファレンス

- Simple synthesis of versatile coumarin scaffolds, Synthetic Communications, 2006, 36(15), 2203-2209

合成方法 17

はんのうじょうけん

1.1 Reagents: Hydrogen bromide , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane , Water ; 2 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 12 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 12 h, rt

リファレンス

- A convenient halogenation of α,β-unsaturated carbonyl compounds with OXONE and hydrohalic acid (HBr, HCl), Synthesis, 2004, (16), 2641-2644

合成方法 18

はんのうじょうけん

1.1 Reagents: Hydrogen bromide , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane ; 2 h, rt

1.2 Reagents: Triethylamine ; rt

1.2 Reagents: Triethylamine ; rt

リファレンス

- Synthesis, biological evaluation and molecular docking studies of 3-(triazolyl)-coumarin derivatives: Effect on inducible nitric oxide synthase, European Journal of Medicinal Chemistry, 2012, 58, 117-127

合成方法 19

はんのうじょうけん

1.1 Solvents: Diphenyl ether ; 1 h, 200 °C

リファレンス

- A Simple Synthesis of Functionalized 3-Bromocoumarins by a One-Pot Three-Component Reaction, European Journal of Organic Chemistry, 2010, (6), 1046-1051

合成方法 20

はんのうじょうけん

1.1 Reagents: Tetraethylammonium tetrafluoroborate , Sulfuric acid , Potassium bromide Solvents: Acetonitrile , Water ; 6 - 12 h, 23 °C

リファレンス

- Electrochemical chlorination and bromination of electron-deficient C-H bonds in quinones, coumarins, quinoxalines and 1,3-diketones, Tetrahedron Letters, 2021, 86,

3-Bromo-2H-chromen-2-one Raw materials

- Coumarin

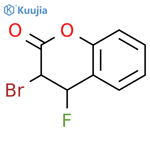

- 2H-1-Benzopyran-2-one, 3-bromo-4-fluoro-3,4-dihydro-

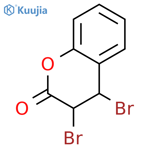

- 2H-1-Benzopyran-2-one, 3,4-dibromo-

- 2-Propenoic acid, 2-bromo-3-phenyl-, (2E)-

- 3,4-Dibromocoumarin

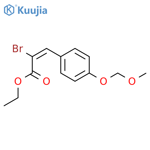

- 2-Propenoic acid, 2-bromo-3-[4-(methoxymethoxy)phenyl]-, ethyl ester, (E)-

- Methyl (2Z)-2-bromo-3-(2-hydroxyphenyl)-2-propenoate

- Coumarin-3-carboxylic acid

- 2-Ethenylphenyl 2-bromo-2-propenoate

3-Bromo-2H-chromen-2-one Preparation Products

3-Bromo-2H-chromen-2-one サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:939-18-4)3-Bromo-2H-chromen-2-one

注文番号:A922402

在庫ステータス:in Stock/in Stock

はかる:5.0g/10.0g

清らかである:99%/99%

最終更新された価格情報:Friday, 30 August 2024 14:32

価格 ($):382.0/649.0

3-Bromo-2H-chromen-2-one 関連文献

-

Pavel Arsenyan,Jelena Vasiljeva,Ilona Domracheva,Iveta Kanepe-Lapsa,Anita Gulbe New J. Chem. 2019 43 11851

-

Kentaro Katayama,Shinya Tsukiji,Toshiaki Furuta,Teruyuki Nagamune Chem. Commun. 2008 5399

-

W. H. Perkin J. Chem. Soc. 1871 24 37

-

Kentaro Katayama,Shinya Tsukiji,Toshiaki Furuta,Teruyuki Nagamune Chem. Commun. 2008 5399

-

K. Shiva Kumar,Meesa Siddi Ramulu,N. Praveen Kumar New J. Chem. 2018 42 11276

939-18-4 (3-Bromo-2H-chromen-2-one) 関連製品

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:939-18-4)3-Bromo-2H-chromen-2-one

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

atkchemica

(CAS:939-18-4)3-Bromo-2H-chromen-2-one

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ